Cyclo-cmp
Description
Historical Context of Cyclic Nucleotide Research and cCMP Discovery
The foundational understanding of second messengers, particularly cyclic nucleotides, traces back to the pioneering work on glycogen (B147801) metabolism by Carl and Gerty Cori, which earned them a Nobel Prize in 1947. ontosight.ai A pivotal moment in cyclic nucleotide research was the discovery of cyclic AMP (cAMP) in 1957, establishing its role as a second messenger for hormones like adrenaline. alfa-chemistry.comwikipedia.org This was followed by the identification of cyclic GMP (cGMP) as a natural product in 1963, further solidifying the concept of cyclic nucleotides as key intracellular signaling molecules. alfa-chemistry.com
For many decades, the existence and physiological relevance of pyrimidine (B1678525) cyclic nucleotides, specifically cCMP and cUMP, remained a subject of considerable debate and controversy. abcam.comwikipedia.org Unlike their purine (B94841) counterparts (cAMP and cGMP), the precise mechanisms and widespread roles of cCMP were not well-defined. However, the advent of highly sensitive mass spectrometry methods has enabled the accurate quantification and unequivocal identification of cCMP and cUMP in various cell types and organisms. wikipedia.org A significant breakthrough occurred with a 2021 study by Tal et al., which conclusively demonstrated that cCMP and cUMP function as nucleotide second messengers in bacteria. These molecules are synthesized by specific bacterial pyrimidine cyclases and are integral to bacterial immunity against phages. abcam.comfishersci.caguidetopharmacology.org This discovery marked a turning point, assigning a clear biological function to cyclic pyrimidines and opening new avenues for research into their broader biological roles. abcam.com
Nomenclature and Structural Classification within Cyclic Nucleotides
Cyclocytidine 5'-Monophosphate (cCMP) is systematically referred to as Cytidine (B196190) 3',5'-cyclic monophosphate. When in its sodium salt form, it can be named Cytidine, cyclic 3',5'-(hydrogen phosphate), monosodium salt. ctdbase.orgfishersci.ca
From a structural perspective, cCMP belongs to the family of cyclic nucleotides (cNMPs). These molecules are characterized by a single phosphate (B84403) group that forms a cyclic bond arrangement with the sugar moiety. uni-freiburg.deontosight.ai Specifically, the phosphate group in cCMP is esterified to both the 3' and 5' hydroxyl groups of the ribose sugar, forming a cyclic ring. uni-freiburg.deontosight.ai Like other nucleotides, cCMP comprises three fundamental components: a nitrogenous base (cytosine in this case), a five-carbon ribose sugar, and a phosphate group. ontosight.ai
Within the broader classification of cyclic nucleotides, cCMP is categorized as a pyrimidine cyclic nucleotide, distinguishing it from purine cyclic nucleotides such as cAMP (containing adenine) and cGMP (containing guanine). uni-freiburg.deontosight.ai While cAMP and cGMP are widely recognized as "canonical" or "well-established" second messengers, cCMP and cUMP are increasingly being acknowledged as "non-canonical" or "emerging" second messengers, with distinct and specific biological roles. uni-freiburg.dewikipedia.orgnih.gov
Fundamental Role of cCMP as a Second Messenger in Cellular Processes
cCMP functions as an intracellular second messenger, transmitting signals from the extracellular environment to the cell's interior, thereby triggering specific cellular responses. ctdbase.org Its mechanism of action often involves the activation of specific protein kinases, which in turn leads to the phosphorylation of downstream target proteins and the initiation of complex signaling cascades. ctdbase.org
Key cellular processes where cCMP has been implicated include:
Apoptosis: cCMP, alongside cUMP, has been shown to influence apoptosis (programmed cell death) signaling pathways. Research indicates that cCMP can induce protein kinase A (PKA)-independent apoptosis through the intrinsic and endoplasmic reticulum (ER)-stress pathways in S49 mouse lymphoma cells and via the intrinsic pathway in human HEL cells. However, its effect can be cell-type specific, as it had no impact on multidrug-resistant human K-562 cells.
Bacterial Immunity: A significant discovery has established cCMP and cUMP as vital second messengers in bacterial defense mechanisms against phages. abcam.comfishersci.caguidetopharmacology.org Following phage infection, specific bacterial pyrimidine cyclases synthesize these cyclic nucleotides, which then activate immune effectors to mount an antiviral response, often leading to abortive infection. abcam.comguidetopharmacology.org
Kinase Interactions and Physiological Modulation: cCMP has been demonstrated to activate purified cGMP-dependent protein kinase (cGK) isoforms (cGK Iα and Iβ) and cGKII, as well as cAMP-dependent protein kinase (cAK). This cross-reactivity suggests that cCMP can modulate pathways traditionally associated with cGMP and cAMP. For instance, cCMP has been shown to induce relaxation in mouse aorta and inhibit platelet aggregation, effects mediated through the cGMP kinase I (cGKI) pathway. These findings point to cCMP's potential involvement in cardiovascular regulation. ctdbase.org
MAPK Signaling: Studies suggest that cCMP can stimulate the phosphorylation of Mitogen-Activated Protein Kinase (MAPK), indicating a role in regulating MAPK signaling pathways, possibly through cGMP-dependent protein kinases. This connection highlights cCMP's potential influence on processes like cellular proliferation.
Neurotransmission and Neuroprotection: Emerging evidence suggests cCMP's involvement in neurological functions, including neurotransmission and neuroprotection. ctdbase.org Notably, high concentrations of cCMP and cUMP have been detected in astrocytes, which are crucial brain cells. nih.gov
Cell Growth and Differentiation: Beyond its role in apoptosis, cCMP is also implicated in the broader regulation of cell proliferation and differentiation, underscoring its fundamental importance in cellular homeostasis. ctdbase.org
The diverse range of cellular processes influenced by cCMP highlights its multifaceted role as an intracellular signaling molecule.
| Cellular Process | Observed Effect of cCMP | Key Mediators/Pathways | Organism/Cell Type |
|---|---|---|---|
| Apoptosis | Induces PKA-independent apoptosis | Intrinsic and ER-stress pathways | S49 mouse lymphoma cells, human HEL cells |
| Bacterial Immunity | Activates antiviral response | Bacterial pyrimidine cyclases, immune effectors | Bacteria (against phages) |
| Cardiovascular Regulation | Mediates aorta relaxation, inhibits platelet aggregation | cGMP kinase I (cGKI) pathway | Mouse aorta, platelets |
| MAPK Signaling | Stimulates MAPK phosphorylation | Possibly cGMP-dependent protein kinases | Murine tissues (jejunum, lung) |
| Neurotransmission/Neuroprotection | Suggested involvement | (Specific mediators under investigation) | Astrocytes (high concentration detected) |
| Cell Growth & Differentiation | Involved in regulation | (Specific mediators under investigation) | Various cell types |
Overview of Research Trajectories in cCMP Biology
The research landscape surrounding cCMP has evolved significantly, moving from initial skepticism regarding its physiological relevance to a growing understanding of its diverse roles. A primary trajectory has been the definitive elucidation of cCMP's biological function as a second messenger, a role that remained unclear for an extended period. fishersci.ca
Recent research has notably focused on identifying the specific mechanisms through which cCMP exerts its effects. This includes the groundbreaking discovery of cCMP and cUMP as critical signaling molecules in bacterial immunity against viruses, leading to the identification of the Pycsar (pyrimidine cyclase system for antiphage resistance) defense systems. abcam.comguidetopharmacology.org This area continues to be a fertile ground for investigation into host-pathogen interactions and novel antimicrobial strategies.
Another important research trajectory involves the identification of cCMP-binding and -activated proteins. By pinpointing the direct molecular targets of cCMP, researchers aim to unravel its precise signaling pathways and downstream effectors. The observation that cCMP can interact with and activate protein kinases traditionally associated with cAMP and cGMP, such as cAK and cGK, suggests complex cross-talk within cyclic nucleotide signaling networks.
The development and utilization of cell-permeable cCMP analogs, such as dibutyryl cyclic-cCMP, represent a crucial research tool. These analogs facilitate the investigation of cCMP's effects in living cellular systems by enabling its entry into cells and activation of cCMP-dependent signaling pathways.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(4R,5R,6S)-5-hydroxy-10-imino-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-4-yl]methyl dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N3O7P/c10-5-1-2-12-8-7(19-9(12)11-5)6(13)4(18-8)3-17-20(14,15)16/h1-2,4,6-8,10,13H,3H2,(H2,14,15,16)/t4-,6-,7+,8?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFDMQLYQQYSJMZ-STUHELBRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C3C(C(C(O3)COP(=O)(O)O)O)OC2=NC1=N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN2C3[C@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)OC2=NC1=N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N3O7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40960290 | |
| Record name | (3-Hydroxy-6-imino-2,3,3a,9a-tetrahydro-6H-furo[2',3':4,5][1,3]oxazolo[3,2-a]pyrimidin-2-yl)methyl dihydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40960290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39679-56-6 | |
| Record name | Cyclo-cmp | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039679566 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3-Hydroxy-6-imino-2,3,3a,9a-tetrahydro-6H-furo[2',3':4,5][1,3]oxazolo[3,2-a]pyrimidin-2-yl)methyl dihydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40960290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biosynthesis, Interconversion, and Metabolic Regulation of Ccmp
Dynamic Regulation of Intracellular cCMP Levels
The intracellular concentration of cCMP is dynamically regulated by the interplay between its synthesis and degradation pathways. Recent studies have demonstrated that cCMP is present in mammalian cells at levels comparable to those of cAMP and cGMP. Its production is influenced by various factors, including nitric oxide and bicarbonate.
Beyond enzymatic hydrolysis, the transport of cCMP out of the cell by multidrug resistance-associated proteins (MRPs), such as MRP4 or MRP5, is considered a potential mechanism for terminating cCMP's intracellular actions, particularly given the long-standing challenge in identifying a highly specific cCMP-cleaving PDE.
While the existence of cCMP in vivo is confirmed, its precise role as an intracellular messenger molecule and whether its physiological concentrations are sufficient to activate identified signaling proteins are still subjects of active investigation. Research has indicated that cCMP can activate purified cGMP-dependent protein kinase I (cGKI) isoforms (cGKIα and cGKIβ), cGMP-dependent protein kinase II (cGKII), and cAMP-dependent protein kinase (cAK). However, the affinity of cCMP for cGKs is notably lower than that of cGMP, suggesting that higher cCMP concentrations might be required for activating endogenous kinases in vivo. Furthermore, cCMP has been shown to stimulate the phosphorylation of mitogen-activated protein kinase (MAPK), implying a role in regulating MAPK signaling via cGMP-dependent protein kinases. cCMP also interacts with hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, specifically HCN2 and HCN4, influencing the frequency of pacemaker potentials in sinoatrial pacemaker cells, although its affinity for these channels is lower than that of cAMP. In bacteria, the rapid production of cCMP upon phage infection highlights its critical role as a second messenger in initiating an antiviral immune response loradchemical.comwikipedia.org.
Transcriptional Control of cCMP Synthesizing and Degrading Enzymes
The regulation of enzyme synthesis and degradation, largely controlled at the transcriptional level, is fundamental to maintaining cellular homeostasis and responding to environmental cues uniprot.orggenecards.org.
Transcriptional Control of cCMP Synthesizing Enzymes Specific transcriptional control mechanisms for cCMP synthesizing enzymes, particularly cytidylate cyclase, have been observed in certain biological contexts. In bacteria, for instance, the pyrimidine (B1678525) cyclase (PycC) responsible for cCMP synthesis is an integral component of the Pycsar (pyrimidine cyclase system for antiphage resistance) defense system. The expression and activity of PycC are induced in response to bacteriophage infection, leading to a surge in intracellular cCMP levels cloudna.cnmdpi-res.com. This inducible expression ensures that cCMP is produced precisely when needed to mount an antiviral defense, demonstrating a direct link between an external stimulus (phage infection) and the transcriptional upregulation of the cCMP-synthesizing enzyme mdpi-res.com.
Transcriptional Control of cCMP Degrading Enzymes While the existence of enzymes capable of hydrolyzing cCMP, such as cyclic CMP phosphodiesterases, has been reported, detailed information regarding their specific transcriptional regulation remains less characterized compared to the well-studied phosphodiesterases of cAMP and cGMP alfa-chemistry.comuniprot.org. General principles of enzyme regulation suggest that the expression of cCMP-degrading enzymes would also be subject to transcriptional control to fine-tune cCMP levels. However, specific research findings explicitly detailing the transcriptional regulatory elements or transcription factors governing cCMP phosphodiesterase gene expression are not extensively documented in the available literature. The contested specificity of earlier identified phosphodiesterases further complicates the identification of dedicated transcriptional regulators for cCMP degradation alfa-chemistry.com.
Post-Translational Modification and Localization of cCMP Regulators
Post-translational modifications (PTMs) are critical mechanisms that rapidly and reversibly alter protein function, stability, localization, and interactions, thereby playing a pivotal role in regulating cellular processes. These modifications provide a swift means for cells to respond to signaling events.
Post-Translational Modification One notable instance of post-translational modification in the context of cCMP signaling involves the small GTPase Rab23. Rab23 has been identified as a protein that undergoes phosphorylation in response to cCMP stimulation. Phosphorylation, a common PTM, involves the enzymatic addition of a phosphate (B84403) group to specific amino acid residues (e.g., serine, threonine, or tyrosine), which can significantly alter a protein's conformation, activity, or interaction with other molecules. In the case of Rab23, this cCMP-mediated phosphorylation is implicated in regulating its cellular localization. This suggests that cCMP can directly influence the functional state of regulatory proteins through PTMs, thereby impacting downstream cellular events.
Localization of cCMP Regulators The localization of proteins, including enzymes and signaling molecules, to specific subcellular compartments is crucial for their proper function and for the spatial and temporal control of signaling pathways. For Rab23, its phosphorylation by cCMP has been linked to its ciliary localization. Rab proteins are known master regulators of intracellular membrane trafficking, cycling between inactive GDP-bound and active GTP-bound forms to recruit effectors for vesicle formation, movement, tethering, and fusion. The cCMP-dependent phosphorylation of Rab23, by influencing its localization, could therefore modulate its role in membrane trafficking and other cellular processes, such as ciliary transport. While specific localization details for cytidylate cyclase in mammalian cells are less detailed, in bacteria, the pyrimidine cyclases are part of defense systems that would operate within the bacterial cellular environment to respond to phage infection cloudna.cnmdpi-res.com.
Data Tables
Table 1: Solubility of cCMP (Cytidine-3',5'-cyclic monophosphate, sodium salt)
| No. | Solvent | Solubility [mM] |
| I | H₂O | 250 |
| II | DMSO | 250 |
| III | DMF | 2.6 |
| IV | Ethanol 96% | 5.6 |
| V | Methanol | 250 |
| VI | PBS, pH 7.4 | 250 |
| VII | 100 mM Na₂HPO₄, pH 7.0 | 250 |
| VIII | 25 mM Hepes/NaOH, pH 7.2 | 250 |
| IX | 25 mM Tris/HCl, pH 7.4 | 250 |
| Source: wikipedia.org |
Table 2: Key Enzymes and Their Activities in cCMP Metabolism
| Enzyme Name | EC Number | Substrate(s) | Product(s) | Cofactor(s) | Biological Role |
| Cytidylate Cyclase | 4.6.1.6 | Cytidine (B196190) 5'-triphosphate (CTP) | 3',5'-cyclic CMP + Diphosphate | Mn²⁺ | cCMP biosynthesis, bacterial immunity |
| Cyclic CMP Phosphodiesterase | (Not specified, general PDE activity) | 3',5'-cyclic CMP | 5'-Cytidine monophosphate (5'-CMP) | N/A | cCMP degradation, signal termination |
| Source: wikipedia.orgloradchemical.comalfa-chemistry.comcloudna.cnfishersci.camdpi-res.com |
Molecular Mechanisms of Ccmp Action and Effector Interactions
cCMP Binding Proteins and Downstream Signaling Cascades
cCMP exerts its effects by binding to and modulating the activity of various proteins, thereby integrating into complex cellular signaling networks.
Identification and Characterization of cCMP Receptors
While a dedicated, specific cCMP receptor in mammalian cells has yet to be fully characterized, studies indicate that cCMP can cross-activate protein kinases typically associated with other cyclic nucleotides. cCMP has been shown to activate both cAMP-dependent protein kinase (cAK, also known as PKA) and cGMP-dependent protein kinase (cGKI and cGKII, also known as PKG) in vitro and in tissue lysates. researchgate.netnih.govplos.org For instance, cCMP binds to the regulatory subunits RIα and RIIα of PKA. researchgate.netnih.govresearchgate.net Beyond these well-known kinases, cCMP has also been identified as an interactor with mitogen-activated protein kinase (MAPK) signaling pathways. nih.govplos.org
In bacterial systems, specific pyrimidine (B1678525) cyclase enzymes synthesize cCMP and cyclic uridine (B1682114) monophosphate (cUMP) in response to phage infection. These cyclic pyrimidines then activate immune effector proteins, which often possess cyclic nucleotide-binding domains homologous to those that respond to cAMP and cGMP, to initiate an antiviral response. weizmann.ac.ilresearchgate.netannualreviews.org Furthermore, in Chlamydomonas reinhardtii flagella, radial spoke protein-2 (RSP2) has been identified as a cCMP-binding protein, suggesting a broader role for cCMP across different organisms and cellular structures. researchgate.net
Table 1: Identified cCMP Binding Proteins and Associated Kinases
| Protein/Kinase | Type | Organism/System | Function/Effect | Source |
| cAK (PKA) | Protein Kinase | Mammalian cells, Purified | Activation, cross-activation | researchgate.netnih.govplos.orgresearchgate.net |
| cGKI (PKG) | Protein Kinase | Mammalian cells, Purified | Activation, cross-activation, vascular relaxation | ontosight.airesearchgate.netnih.govplos.org |
| cGKII (PKG) | Protein Kinase | Mammalian tissues, Purified | Activation, cross-activation | nih.govplos.org |
| MAPK | Protein Kinase | Murine tissues | Stimulation of phosphorylation | nih.govplos.org |
| Pycsar Effector Proteins | Immune Effector | Bacteria | Activation of antiviral response | weizmann.ac.ilresearchgate.netannualreviews.org |
| Radial Spoke Protein-2 (RSP2) | Structural/Kinase | Chlamydomonas reinhardtii | cCMP binding, potential kinase activity | researchgate.net |
Activation of cCMP-Dependent Kinases (e.g., PKA-independent pathways)
cCMP has been shown to directly activate various protein kinases. It activates Protein Kinase G (PKG), a crucial enzyme involved in regulating smooth muscle relaxation and blood pressure. ontosight.ai Beyond PKG, cCMP also activates purified PKA isoforms (RIα and RIIα) with efficacy comparable to cAMP, albeit with higher EC50 values (30–100 μM). researchgate.netresearchgate.net
Notably, cCMP has been demonstrated to induce apoptosis in S49 mouse lymphoma cells through PKA-independent pathways, specifically via the intrinsic and endoplasmic reticulum (ER)-stress pathways. nih.govresearchgate.net This highlights a distinct signaling role for cCMP that does not solely rely on the canonical PKA pathway. Furthermore, cCMP is capable of stimulating the phosphorylation of MAPK, suggesting its involvement in MAPK signaling cascades. nih.govplos.org
Influence of cCMP on Gene Expression and Transcriptional Regulation
cCMP's signaling activities ultimately lead to changes in gene expression and transcriptional regulation, impacting various cellular processes. ontosight.ai
Interaction with Transcription Factors
Cyclic nucleotide monophosphates, including cCMP, are recognized for their role in regulating the transcription of genes, particularly those involved in neurotransmitter and neurological functions. researchgate.net While direct binding of cCMP to eukaryotic transcription factors has not been extensively detailed, its influence on gene expression implies an intricate interplay within transcriptional machinery. Transcription factors are proteins that bind to specific DNA sequences to either activate or repress gene expression, often by interacting with RNA polymerase and other cofactors. wikipedia.orgck12.orgnih.gov
In bacterial immunity, cCMP and cUMP serve as second messengers to activate effector proteins that mediate an antiviral response against phages. weizmann.ac.ilresearchgate.net These effector proteins, upon cCMP/cUMP binding, can oligomerize and activate cell death effector domains, leading to abortive infection. annualreviews.org This mechanism, while distinct from eukaryotic transcriptional regulation, demonstrates how cCMP signaling can lead to significant changes in cellular behavior, which in turn can influence gene expression patterns related to defense.
Chromatin Structure Modification
Gene expression in eukaryotes is profoundly influenced by chromatin structure, which dictates the accessibility of DNA to transcriptional machinery. Chromatin is composed of DNA wrapped around histone proteins, forming nucleosomes. wikipedia.orgbio-rad.comyoutube.com Modifications to histones (e.g., acetylation, methylation, phosphorylation, ubiquitylation) and DNA methylation can alter chromatin compaction, thereby regulating gene transcription. wikipedia.orgbio-rad.comyoutube.comfrontiersin.orgabcam.combiomodal.com Open chromatin (euchromatin) allows for gene activation, while tightly packed chromatin (heterochromatin) leads to gene silencing. bio-rad.comabcam.com
While direct evidence linking cCMP to specific chromatin modifications is still an area of ongoing research, its established role in influencing gene expression suggests an indirect impact on chromatin dynamics. The downstream signaling cascades initiated by cCMP, including the activation of various kinases, could potentially lead to alterations in histone modifications or the recruitment of chromatin remodeling complexes, thereby modulating gene accessibility and transcriptional output. nih.govresearchgate.netbiomodal.com
Regulation of Ion Channels and Transporters by cCMP
Cyclic nucleotides, such as cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), are well-established regulators of various ion channels and transporters, influencing processes from sensory transduction to cellular development wikipedia.orgwikipedia.org. For instance, cAMP can affect the function of higher-order thinking in the prefrontal cortex by regulating hyperpolarization-activated cyclic nucleotide-gated (HCN) channels wikipedia.org. Similarly, cyclic nucleotide-gated (CNG) channels, found across various tissues and cell types, respond directly to the binding of cyclic nucleotides, leading to ion flow and subsequent depolarization or hyperpolarization wikipedia.org.
However, direct and detailed research findings specifically elucidating the regulation of ion channels and transporters solely by cCMP in mammalian systems are not extensively documented in current literature researchgate.netnih.govresearchgate.netnih.gov. While cCMP is recognized as a second messenger, its direct influence on the gating or activity of specific ion channels or the function of cellular transporters remains less characterized compared to cAMP and cGMP. Research has shown that cCMP, along with cyclic uridine monophosphate (cUMP), can stimulate the activity of certain enzymes, such as AphA Hi's acid phosphatase, in a concentration-dependent manner researchgate.net. This indicates cCMP's capacity to interact with and modulate enzyme activity, which could indirectly influence processes related to ion transport or cellular metabolism.
Crosstalk and Integration with Other Cyclic Nucleotide Signaling Pathways
The intricate network of intracellular signaling often involves complex interplay between different second messenger systems, including various cyclic nucleotides. This crosstalk ensures a finely tuned cellular response to diverse stimuli.
Reciprocal Regulation with cAMP and cGMP Pathways
Cyclic AMP and cGMP are two of the most widely studied cyclic nucleotides, frequently exhibiting reciprocal regulation and antagonistic or synergistic effects on cellular processes nih.govfrontiersin.org. This reciprocal control is often mediated by phosphodiesterases (PDEs), a superfamily of enzymes that degrade cyclic nucleotides and thus determine the dynamics of their downstream effects nih.govplos.orgresearchgate.net. For example, PDE2 is a dual-substrate PDE whose cAMP hydrolytic activity can be allosterically activated by cGMP, providing a mechanism for cGMP to attenuate cAMP signaling nih.govresearchgate.netnih.gov. Conversely, cGMP can act as a competitive inhibitor of PDE3-mediated cAMP hydrolysis nih.govmdpi.com. This complex interplay of PDEs allows for precise spatial and temporal control of cyclic nucleotide levels within different subcellular microdomains nih.govmdpi.com.
In the context of cCMP, studies have shown its direct interaction with enzymes also affected by other cyclic nucleotides. For example, in studies involving AphA Hi's acid phosphatase activity, cGMP was found to competitively inhibit it, similar to cAMP. In contrast, both cUMP and cCMP were observed to stimulate AphA Hi's phosphatase activity in a concentration-dependent manner researchgate.net. This highlights a direct interaction of cCMP within the broader cyclic nucleotide signaling network, influencing enzymatic activities that could have downstream implications for cellular processes.
The following table summarizes the observed effects of different cyclic nucleotides on AphA Hi's acid phosphatase activity:
| Cyclic Nucleotide | Effect on AphA Hi's Acid Phosphatase Activity | Reference |
| cGMP | Competitively inhibits | researchgate.net |
| cAMP | Competitively inhibits | researchgate.net |
| cUMP | Stimulates (concentration-dependent) | researchgate.net |
| cCMP | Stimulates (concentration-dependent) | researchgate.net |
Complex Interplay with Other Second Messenger Systems
Beyond the direct interactions between cyclic nucleotides, cCMP, as part of the cyclic nucleotide family, participates in a complex interplay with other second messenger systems, such as calcium (Ca2+), nitric oxide (NO), reactive oxygen species (ROS), and diacylglycerol (DAG) frontiersin.orgbiorxiv.orgnih.govderangedphysiology.com. These interactions allow for the integration of multiple signals to produce diverse and specific cellular responses derangedphysiology.com.
For instance, in Plasmodium falciparum, an unexpected crosstalk has been observed between cAMP and Ca2+-dependent signaling pathways, where melatonin-induced increases in cAMP are inhibited by phospholipase C blockers, and cAMP analogues can increase cytosolic Ca2+ concentration nih.gov. Similarly, in neuronal circuits, cAMP and cGMP spatiotemporal dynamics are intermingled with calcium signaling, where they can modulate the amplitude of ryanodine (B192298) receptor-dependent local calcium transients frontiersin.org.
Crucially, recent research has solidified the role of cCMP and cUMP as essential second messengers specifically functioning in bacterial immunity against viruses researchgate.net. This finding establishes a distinct biological role for cyclic pyrimidines in prokaryotic defense systems, underscoring their significance in mediating cellular responses to external threats. The ability of multiple second messenger systems to interact and converge on common downstream effectors allows for the fine-tuning and amplification of cellular signals, leading to complex and coordinated physiological outcomes biorxiv.orgderangedphysiology.comnih.gov.
Cellular and Physiological Roles of Ccmp in Eukaryotic and Prokaryotic Organisms
cCMP in Cell Proliferation and Differentiation Processes
cCMP is implicated in the regulation of cell proliferation and differentiation. wikipedia.orguni.lusigmaaldrich.commdpi.com Research indicates a correlation between cellular cCMP concentrations and the cell's proliferative status; a decrease in cCMP levels is observed during growth arrest. researchgate.net Furthermore, cCMP-acetoxymethylesters have demonstrated the capacity to induce the differentiation of neuronal cells. researchgate.net Synthetic analogs, such as dibutyryl cyclic-CMP, which can readily permeate cell membranes, have been utilized in research to explore cCMP's influence on cell growth and differentiation. mdpi.com
Table 1: Influence of cCMP on Cell Proliferation and Differentiation
| Process/Cell Type | Effect of cCMP/Analog | Research Finding | Source |
| Cell Proliferation | Regulation of status | Cellular cCMP concentrations are regulated by proliferation status; decrease with growth arrest. | researchgate.net |
| Neuronal Cells | Induction of differentiation | cCMP-acetoxymethylesters induce differentiation. | researchgate.net |
| General Cell Growth & Differentiation | Influence | Dibutyryl cyclic-CMP influences cell growth and differentiation. | mdpi.com |
Modulation of Apoptosis and Programmed Cell Death by cCMP
cCMP functions as a second messenger that can influence apoptosis signaling pathways. wikipedia.org The cell-permeable analog, dibutyryl cyclic-CMP, has been employed in studies to investigate cCMP's roles in programmed cell death. mdpi.com
Studies have shown that cCMP can induce apoptosis through the intrinsic (mitochondrial) apoptotic pathway. wikipedia.orgchem960.com In S49 mouse lymphoma cells, cCMP was found to induce PKA-independent apoptosis via this pathway. wikipedia.orgchem960.com Similarly, in human HEL cells, cCMP induced apoptosis through the intrinsic pathway. wikipedia.org This process is characterized by caspase-dependent apoptosis and leads to the release of cytochrome c from mitochondria. chem960.com The intrinsic pathway of apoptosis is typically activated by intracellular stress signals, resulting in changes in mitochondrial membrane potential, release of pro-apoptotic proteins, formation of the apoptosome, and subsequent activation of initiator caspases like caspase-9. nih.govnih.gov
Beyond the intrinsic pathway, cCMP has also been observed to induce apoptosis via the endoplasmic reticulum (ER) stress pathway in S49 mouse lymphoma cells. wikipedia.orgchem960.com ER stress occurs when unfolded or misfolded proteins accumulate in the ER, and while initially an adaptive response, prolonged or severe ER stress can trigger pro-apoptotic signaling pathways. uni-freiburg.demicrobialcell.com ER stress-induced apoptosis is a significant factor in the pathophysiology of various neurodegenerative and cardiovascular diseases. uni-freiburg.de
Table 2: cCMP's Role in Apoptosis Pathways
| Apoptotic Pathway | Cell Line | Key Findings | Source |
| Intrinsic Pathway | S49 mouse lymphoma cells | Induced PKA-independent, caspase-dependent apoptosis; led to cytochrome c release. | wikipedia.orgchem960.com |
| Intrinsic Pathway | Human HEL cells | Induced apoptosis via the intrinsic pathway. | wikipedia.org |
| ER Stress Pathway | S49 mouse lymphoma cells | Induced apoptosis via the ER-stress pathway. | wikipedia.orgchem960.com |
Involvement in Intrinsic Apoptotic Pathway
cCMP in Immune Response and Immunomodulation
cCMP is recognized as an important modulator of immune responses. researchgate.net In prokaryotes, cCMP and cUMP serve as crucial immunity signaling molecules against viral infections. nih.govfrontiersin.org Immunomodulation refers to the alteration of the body's immune response, which can involve either increasing or decreasing immune activity to treat various conditions. nih.gov
While the direct mechanisms of cCMP in regulating eukaryotic immune cell activation are still being fully explored, indirect evidence suggests its involvement. For instance, the Bacillus anthracis Edema Factor (EF), a bacterial virulence factor, is known to produce cCMP, among other cyclic nucleotides, within host cells. EF has been observed to affect immune cell functions, including the impairment of T cell activation and proliferation, as well as the inhibition of B cell migration. mdpi.comresearchgate.net This indicates that the production of cCMP by bacterial factors can influence host immune cell activity.
cCMP also appears to influence the production of inflammatory mediators and cytokines. The cell-permeable cCMP analog, dibutyryl-cCMP, has been shown to inhibit the formation of thromboxane (B8750289) B2 and leukotriene B4 in macrophages. researchgate.net Furthermore, Pseudomonas aeruginosa ExoY, a bacterial nucleotidyl cyclase that produces cCMP (along with cGMP and cUMP), has been demonstrated to inhibit the production of pro-inflammatory cytokines, such as TNF (Tumor Necrosis Factor) and IL-6 (Interleukin-6), in epithelial cells by suppressing the activation of TAK1 (Transforming growth factor ß-activated kinase 1). mdpi.com These findings suggest that cCMP, particularly when produced by bacterial virulence factors, can modulate the host's cytokine response.
Table 3: cCMP Concentrations in Mammalian Cells and Organs
| Cell Type/Organ | cCMP Concentration/Content | Source |
| HEK293 cells | ~30 µM (basal estimate) | |
| HEK293 cells | 32.6 pmol per 1 million cells | |
| HeLa cells | Comparable to cGMP content | |
| B103 neuroblastoma cells | Two-fold higher than cGMP content | |
| Pancreas | Highest levels, surpassing cGMP by 10-fold and reaching cAMP levels | nih.gov |
| Spleen | Highest levels, surpassing cGMP by 10-fold and reaching cAMP levels | nih.gov |
| Female Reproductive System | Highest levels, surpassing cGMP by 10-fold and reaching cAMP levels | nih.gov |
| Astrocytes | High concentrations | aini.it |
Regulation of Immune Cell Activation
cCMP in Host-Pathogen Interactions and Antimicrobial Research
cCMP, alongside cyclic uridylyl monophosphate (cUMP), has emerged as a vital second messenger in the intricate defense mechanisms employed by bacteria against viral infections, particularly those caused by bacteriophages researchgate.netweizmann.ac.ilresearchgate.net. The discovery of the Pycsar system (pyrimidine cyclase system for antiphage resistance) highlights a specialized enzymatic pathway wherein pyrimidine (B1678525) cyclase enzymes are responsible for the specific synthesis of cCMP and cUMP following phage infection weizmann.ac.ilbiorxiv.orgmdpi.com. These cyclic pyrimidines then act as signaling molecules, activating downstream immune effectors that orchestrate an antiviral response within the bacterial cell researchgate.netweizmann.ac.il. The mechanism of action for these effectors often involves inducing abortive infection, a strategy where the infected cell sacrifices itself to prevent the spread of the phage, typically through membrane impairment or the depletion of cellular nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) weizmann.ac.ilmdpi.com.
Antiviral Mechanisms of cCMP and Derivatives
The role of cCMP as a second messenger in bacterial antiviral immunity is a key area of research researchgate.netweizmann.ac.ilresearchgate.net. The Pycsar defense system, which is widespread in prokaryotes, specifically synthesizes cCMP and cUMP in response to phage infections weizmann.ac.ilbiorxiv.org. This production of cyclic pyrimidines triggers an antiviral response by activating effector proteins that can lead to abortive infection, characterized by cellular membrane damage or the depletion of NAD+ weizmann.ac.ilmdpi.com.
Beyond its role in bacterial immunity, derivatives of cCMP have also been explored for their antiviral properties. For instance, 5-fluoro-cCMP (5-F-cCMP) has demonstrated moderate antiviral activity against various DNA and RNA virus strains in in vitro studies. Against Vaccinia virus (VV), Herpes Simplex Virus Type 1 (HSV-1), and Herpes Simplex Virus Type 2 (HSV-2), 5-F-cCMP exhibited viral ratings (VR) ranging from 0.6 to 0.9 nih.gov. While 5-fluorocytidine (B16351) and 5-fluorocytidine 5'-monophosphate showed more marked antiviral activity (VR = 1.0-2.1) against these viruses and parainfluenza virus type 3, a comparative analysis of cytotoxicity and antiviral ED50 values suggested a potential therapeutic advantage for 5-F-cCMP, possibly as a prodrug that could be enzymatically deaminated to cytotoxic 5-fluorouridine (B13573) or its 5'-monophosphate nih.gov.
Table 1: Antiviral Activity of 5-F-cCMP Against Select Viruses (In Vitro) nih.gov
| Compound | Virus Strain | Viral Rating (VR) |
| 5-F-cCMP | VV | 0.6 |
| 5-F-cCMP | HSV-1 | 0.9 |
| 5-F-cCMP | HSV-2 | 0.9 |
Antibacterial Activity in Research Models
Research models have also investigated the antibacterial activity associated with cCMP. In studies involving Pseudomonas aeruginosa, a bacterium frequently implicated in chronic and nosocomial infections, exposure to cCMP-AM (acetoxymethyl ester of cCMP) demonstrated notable effects. Under conditions of limited nutrient supply, bacterial cultures treated with cCMP-AM exhibited slower growth rates and an increased susceptibility to certain antibacterial drugs, specifically gentamicin (B1671437) and azithromycin. However, no such increased susceptibility was observed against carbenicillin (B1668345) scienceopen.com. This suggests that cCMP, or its derivatives, may have a "sensitizing" effect, potentially enhancing the efficacy of particular antibiotics against bacterial pathogens scienceopen.com.
Furthermore, the broader context of bacterial immunity against phages highlights the critical role of cCMP. Bacteriophages have evolved mechanisms to counteract this defense, including encoding phosphodiesterases, such as Apyc1, which specifically cleave cCMP and cUMP, thereby disarming the host's immune response researchgate.net.
Table 2: Effect of cCMP-AM on Pseudomonas aeruginosa Growth and Antibiotic Susceptibility scienceopen.com
| Condition | Growth Kinetics | Susceptibility to Gentamicin | Susceptibility to Azithromycin | Susceptibility to Carbenicillin |
| Limited nutrient supply + cCMP-AM | Slower growth | Increased | Increased | No effect |
Contributions of cCMP to Other Specific Biological Processes (e.g., biofilm formation in bacteria)
Beyond its direct roles in host-pathogen interactions and antimicrobial activity, cCMP has been implicated in other specific biological processes, including the regulation of biofilm formation in bacteria. Biofilms are structured communities of microorganisms encased in a self-produced extracellular matrix, providing protection against host immune responses and antibiotics caymanchem.com.
While bis-(3′,5′)-cyclic guanosine (B1672433) monophosphate (c-di-GMP) is a well-established regulator of biofilm formation in Pseudomonas aeruginosa, recent attention has focused on other cyclic nucleotides like cCMP and cUMP as potential signal transducers scienceopen.com. Although cUMP has been shown to directly impact biofilm formation and increase levels of c-di-GMP and quorum sensing autoinducers, the direct effect of cCMP on biofilm formation in P. aeruginosa is less clear scienceopen.com. However, the observed slower growth and increased antibiotic susceptibility of P. aeruginosa when exposed to cCMP-AM under nutrient limitation suggests an indirect influence or a more complex interplay with the mechanisms governing biofilm development and bacterial persistence scienceopen.com. Additionally, 2',3'-cyclic nucleotide monophosphates (2',3'-cNMPs), which include 2',3'-cCMP, have been detected in various bacterial species, such as Pseudomonas fluorescens and Escherichia coli, and are known to modulate biofilm formation through mechanisms that are still being investigated asm.org.
Advanced Methodologies and Research Tools for Ccmp Investigation
Biochemical and Spectroscopic Approaches for cCMP Analysis
Accurate identification and quantification of cCMP in biological samples are crucial for understanding its physiological roles. Modern biochemical and spectroscopic methods offer the necessary sensitivity and specificity.
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the quantification of cCMP in biological matrices. This method separates cCMP from other cellular components based on its physiochemical properties. Early applications of HPLC for cyclic nucleotides, including cCMP, involved reverse-phase chromatography using mobile phases such as methanol:water:acetic acid tandfonline.com.
For robust and unequivocal detection, HPLC is frequently coupled with mass spectrometry. This combined approach, particularly High-Performance Liquid Chromatography Quadrupole Tandem Mass Spectrometry (HPLC-MS/MS) or High-Performance Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry (HPLC-MS/TOF), has become the method of choice for identifying and quantifying low-molecular-weight endogenous metabolites like cCMP mhh.denih.govsci-hub.senih.govnih.govmcw.eduresearchgate.net. These advanced techniques allow for the simultaneous determination of various cyclic nucleotides with high sensitivity nih.gov. Studies have reported cCMP recovery rates of approximately 93% from biological samples following extraction procedures tandfonline.com. The application of HPLC-MS/MS has enabled the detection and quantification of cCMP in diverse mammalian cell lines, organs (including pancreas, spleen, and the female reproductive system), and human urine, providing strong evidence for its in vivo presence nih.govnih.govnih.govmcw.edu.
Mass spectrometry (MS) is indispensable for the definitive identification and quantification of cCMP, particularly given its often low concentrations in biological systems mhh.denih.govsci-hub.se. The exact mass of protonated cCMP has been determined to be 306.0492 Da, a critical parameter for its identification via MS mhh.de.
Modern MS techniques, such as HPLC-MS/MS and HPLC-MS/TOF, offer superior sensitivity and specificity compared to earlier methods like fast atom bombardment mass spectrometry, which sometimes led to false-positive detections due to contaminant molecules sci-hub.senih.gov. These advanced MS methods are instrumental in metabolomics profiling studies, where they are used to analyze the presence and levels of cCMP in various biological contexts. For instance, MS has been employed to identify proteins that undergo phosphorylation in response to cCMP, such as Rab23 in mouse brain, highlighting its utility in elucidating downstream signaling pathways nih.gov. The widespread detection of cCMP in different mammalian organs and fluids through these highly sensitive MS-based approaches underscores its potential role as a physiological second messenger nih.govnih.govnih.gov.
High-Performance Liquid Chromatography (HPLC) for cCMP Quantification
Genetic and Pharmacological Strategies in cCMP Research Models
Understanding the intricate roles of cCMP necessitates the manipulation of its associated enzymes and pathways. Genetic and pharmacological strategies offer powerful approaches to perturb and analyze cCMP signaling in research models.
Gene Editing Techniques for cCMP Enzyme Manipulation
Gene editing technologies provide precise control over the genetic components influencing cCMP synthesis, degradation, and downstream signaling. The CRISPR/Cas9 system, a revolutionary gene-editing tool, enables specific modifications to the mammalian genome. wikipedia.orgwikipedia.orgnih.gov This includes the introduction of gene knockouts to eliminate gene function, genomic deletions, point mutations to alter specific amino acids, and targeted knock-ins for inserting larger DNA sequences or reporter genes. wikipedia.orgwikipedia.org
In the context of cCMP research, CRISPR/Cas9 can be applied to manipulate enzymes responsible for cCMP metabolism. For instance, cCMP is known to be produced by the hydrolysis of cytidine (B196190) 5′-triphosphate (CTP) by the enzyme cytidylyl cyclase. wikipedia.org Gene editing could be employed to study the effects of altering the expression or activity of such cyclases, or to investigate phosphodiesterases (PDEs) that may hydrolyze cCMP, given that PDEs are the sole enzymes degrading cyclic nucleotides like cAMP and cGMP and can also process non-canonical cyclic nucleotides. ctdbase.org By creating gain- or loss-of-function models, researchers can elucidate the impact of specific enzymatic changes on cCMP levels and subsequent cellular responses. wikipedia.org Beyond CRISPR/Cas9, earlier gene-editing tools such as meganucleases, zinc finger nucleases (ZFNs), and transcription activator-like effector nucleases (TALENs) also exist, though CRISPR/Cas9 is often favored for its simplicity and efficiency. wikipedia.orgnih.gov These techniques are instrumental in developing sophisticated research models, including cell lines and whole organisms, to better reflect biological systems and study disease mechanisms. wikipedia.orgwikipedia.orgwikipedia.org
Use of Selective Modulators of cCMP Pathways
Pharmacological modulation involves the use of small molecules to selectively activate or inhibit specific proteins within cCMP pathways. While phosphodiesterase (PDE) inhibitors are widely used to modulate cyclic nucleotide signaling, a key challenge in cCMP research is the development of selective modulators, as cCMP can often activate pathways typically associated with other cyclic nucleotides like cAMP and cGMP. ctdbase.org
Despite this, research has identified several interactions. cCMP can activate purified cGMP-dependent protein kinase I (cGKI) isoforms, cGMP-dependent protein kinase II (cGKII), and cAMP-dependent protein kinase (cAK). Furthermore, cCMP has been shown to modulate hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, which are directly sensitive to cyclic nucleotides. The binding of cCMP to the cyclic nucleotide-binding domain (CNBD) of HCN channels can influence their activity. The identification of compounds that selectively alter HCN channel modulation by binding to their CNBD is a significant area of interest for cCMP-specific drug development. Additionally, cCMP has been observed to stimulate the phosphorylation of mitogen-activated protein kinase (MAPK), suggesting a role for cGMP-dependent protein kinases in MAPK signaling upon cCMP activation. Efforts are ongoing to discover more selective cCMP targets and to understand the specific stimuli that trigger cCMP synthesis, which is crucial for fully defining its unique physiological functions.
In Vitro and Ex Vivo Experimental Models for Mechanistic Studies
Mechanistic studies of cCMP signaling extensively utilize both in vitro and ex vivo experimental models, offering controlled environments to dissect cellular and tissue-level responses.
In Vitro Models : These models involve the study of cells outside a living organism, typically in controlled laboratory settings such as cell cultures. They are fundamental for gaining initial insights into molecular mechanisms and assessing the potential efficacy of compounds. Traditional 2D cell lines remain important for early screening studies. However, significant advancements have led to the development of more complex in vitro models, including 2D co-cultures and 3D organotypic models such as spheroids and organoids. These 3D models are increasingly preferred because they more accurately mimic the in vivo environment, recapitulating tissue complexities, cell morphology, gene expression, and cellular functions more closely than conventional 2D cultures. They are particularly advantageous for detailed mechanistic investigations. Patient-derived xenograft (PDX)-derived cell lines represent another advanced in vitro platform, providing primary cell lines that retain clinically relevant features and genetic profiles of original patient tumors, thereby enhancing the predictability of research findings. The use of in vitro models is also favored due to their cost-effectiveness, suitability for high-throughput screening, and adherence to the "3Rs" principle (reduction, refinement, and replacement) of animal experimentation.
Ex Vivo Models : Ex vivo models involve the study of living tissues or organs that have been removed from a living organism and maintained in a laboratory setting for short-term experimentation with minimal alteration to their natural conditions. Examples include precision-cut tissue slices (e.g., lung slices) or human skin explants. These models offer a bridge between in vitro cell cultures and whole-organism in vivo studies. They retain the complex 3D architecture and cellular interactions of the original tissue, allowing for the investigation of specific variables under controlled conditions in real-time. Ex vivo PDX models, for instance, can be used for high-throughput drug testing while preserving the predictive advantages of PDX models. They are valuable for assessing cellular cytotoxicity or proliferation and are evolving towards more sophisticated 3D screening formats. Both in vitro and ex vivo models are crucial for evaluating drug permeation and understanding absorption across biological barriers, contributing significantly to preclinical research while reducing the reliance on in vivo animal studies.
Structural Biology Techniques for cCMP-Protein Interactions
Elucidating the precise interactions between cCMP and its binding proteins is critical for understanding its biological roles. Structural biology techniques provide atomic-level insights into these interactions.
X-ray Crystallography : This technique is widely employed to determine the three-dimensional atomic structure of proteins and protein-ligand complexes. It involves crystallizing the protein or complex and then analyzing the diffraction patterns produced when X-rays pass through the crystal lattice. X-ray crystallography provides highly detailed information about the atomic coordinates of interacting molecules. While powerful, a limitation is that it provides a static "snapshot" of the molecule in a crystalline state, which may not fully capture the dynamic nature of proteins or all their conformational states. Additionally, obtaining high-quality protein crystals suitable for diffraction can be a laborious and sometimes impossible task for certain proteins. Despite these challenges, X-ray crystallography has been successfully used to determine the structure of proteins, such as HCN channels, in complex with cyclic nucleotides like cAMP and cGMP, making it a valuable tool for studying cCMP-binding proteins.
NMR Spectroscopy (Nuclear Magnetic Resonance) : NMR spectroscopy is a versatile and powerful technique for studying the structure, dynamics, and interactions of biomolecules, including proteins and their ligands, in solution. Unlike X-ray crystallography, NMR does not require protein crystallization, making it particularly useful for studying proteins that are difficult to crystallize, such as transmembrane receptors or intrinsically disordered proteins. NMR can provide detailed information on 3D structures, conformational changes, and the kinetics of protein-ligand and protein-protein interactions under conditions that closely mimic physiological environments. Both solution NMR and solid-state NMR (e.g., Magic Angle Spinning NMR, MAS NMR) are utilized, with MAS NMR being capable of examining both static structures and conformational dynamics of non-liquid samples. In cCMP research, NMR spectroscopy has been applied to investigate the interaction of cCMP with the cyclic nucleotide-binding domain of HCN4 channels, providing insights into cCMP's role as a partial agonist.
Integrative Structural Biology : To overcome the individual limitations of single techniques and gain a more comprehensive understanding of complex biological systems, researchers increasingly employ an integrative structural biology approach. This involves combining data from multiple biophysical techniques, such as X-ray crystallography, NMR spectroscopy, and cryo-electron microscopy (cryo-EM), often complemented by computational modeling. This synergistic strategy allows for the characterization of large protein complexes and their interactions within their cellular context, providing insights that might not be attainable with a single method. This combined approach accelerates the process of structure determination and offers a more complete picture of how cCMP interacts with its molecular targets.
Compound Names and PubChem CIDs
Emerging Research Frontiers and Future Directions for Ccmp Studies
Discovery of Novel cCMP-Mediated Signaling Pathways
For decades, the precise biological role of cCMP as a second messenger remained unclear, despite its identification in numerous biological systems biolog.denih.gov. This ambiguity was partly due to the base-promiscuity of enzymes involved in cyclic nucleotide metabolism nih.gov. However, recent breakthroughs have provided definitive evidence for novel cCMP-mediated signaling pathways.
A significant discovery is the role of cCMP and cyclic uridine (B1682114) monophosphate (cUMP) as nucleotide second messengers in bacterial immunity against phages biolog.denih.govnih.govresearchgate.net. Specific bacterial pyrimidine (B1678525) cyclases synthesize cCMP and cUMP following phage infection, activating immune effectors that execute an antiviral response nih.govresearchgate.net. This signaling system, referred to as the "pyrimidine cyclase system for antiphage resistance" (Pycsar), highlights a conserved principle of immune defense in host-virus interactions throughout evolution researchgate.netannualreviews.org. PycC proteins, originally annotated as adenylate cyclases, preferentially synthesize cyclic pyrimidine mononucleotide signals like cCMP and cUMP annualreviews.org. These cCMP/cUMP-bound effector proteins can oligomerize into supramolecular complexes, leading to the activation of cell death effector domains annualreviews.org.
In mammalian systems, cCMP has been shown to interact with and activate various protein kinases, including cyclic AMP-dependent protein kinase (cAK), cyclic GMP-dependent protein kinase I (cGKI), and cyclic GMP-dependent protein kinase II (cGKII) plos.orgnih.govresearchgate.net. Studies in murine tissues have identified cAK, cGKI, and cGKII as cCMP-binding proteins through competitive binding assays plos.orgnih.gov. Furthermore, an interaction between cCMP and mitogen-activated protein kinase (MAPK), as well as a protein-protein complex of MAPK/cGK, has been detected plos.orgnih.gov. These findings suggest that cCMP can stimulate the phosphorylation of MAPK and potentially modulate both cGK and cAK signaling pathways as a non-canonical second messenger plos.orgnih.gov. The identification of diverse effectors for cCMP could lead to the discovery of its roles in signaling pathways across various tissues plos.org.
Exploration of cCMP's Role in Previously Uncharted Biological Contexts
While the roles of cAMP and cGMP are well-established, the specific signaling functions and effectors regulated by non-canonical cyclic nucleotides like cCMP and cUMP in mammalian cells are still largely unknown and are only beginning to emerge researchgate.netresearchgate.net. cCMP has been unequivocally identified in mammalian cells researchgate.net.
Research indicates cCMP's presence in the gastric mucosa, suggesting a probable function in the gastrointestinal tract plos.orgnih.gov. Beyond this, cCMP and/or cUMP have been implicated in processes such as secretion, vasodilation, lipolysis, platelet aggregation, and cell death researchgate.net. Despite these emerging insights, significant research efforts are still needed to fully understand the biology of these non-canonical cyclic nucleotides, partly due to past methodological challenges researchgate.net. However, the advent of high-sensitive detection methods has allowed for the discovery of relevant cCMP and cUMP levels in mammalian cells, paving the way for further exploration of their biological effectors and physiological interplay researchgate.net.
Development of Advanced Synthetic Strategies for cCMP and its Analogues
The development of efficient and precise synthetic strategies is crucial for advancing cCMP research, enabling the creation of cCMP and its analogues for mechanistic studies.
Chemoenzymatic synthesis, which combines the strengths of chemical synthesis and enzyme catalysis, offers a powerful approach for the production of complex molecules, including oligonucleotides and their derivatives researchgate.netmdpi.com. This methodology leverages the high selectivity and efficiency of enzymes, often under milder conditions, to overcome limitations associated with traditional chemical synthesis methods, such as solid-phase synthesis researchgate.net. Recent advancements in chemoenzymatic strategies highlight their potential for enhanced efficiency, sustainability, and applicability in organic synthesis mdpi.comnih.govnih.gov. These methods involve innovations in enzyme engineering and optimization of substrate and reaction conditions researchgate.net. For instance, chemoenzymatic tandem cyclization approaches have been developed for synthesizing complex structures like bicyclic peptides nih.gov. The integration of biocatalysis with process chemistry is paving the way for more efficient and cost-effective manufacturing strategies mdpi.com.
Solid-phase synthesis (SPS) is a foundational technology for generating complex molecules, including oligonucleotides, by attaching the growing molecule to an insoluble solid support . This allows for sequential addition of chemical groups and efficient removal of byproducts . For cyclic oligonucleotides, including those that could be cCMP derivatives, solid-phase methods have been developed for both chain elongation and cyclization tandfonline.com. These approaches often employ new linkers and standard phosphoramidite (B1245037) chemistry, yielding highly pure crude products tandfonline.com. The increased exonuclease resistance of cyclic oligonucleotides has stimulated interest in developing reliable synthetic methods for their preparation tandfonline.com. A convergent strategy for the solid-phase synthesis of cyclic nucleotide-hybrid molecules has also been reported, allowing for the incorporation of modified ribonucleosides nih.gov. Furthermore, new approaches for the solid-phase synthesis of oligodeoxynucleotides have been developed using nucleobase-unprotected oxazaphospholidine derivatives, which can be relevant for synthesizing modified cyclic nucleotides rsc.org.
Chemoenzymatic Synthesis Methodologies
Systems Biology Approaches to Map cCMP Signaling Networks
The application of systems biology approaches to comprehensively map cCMP signaling networks is an emerging area of research. While systems-level analyses have been applied to understand the metabolism of various organisms, and computational tools exist for broad biological data analysis, specific, detailed findings on mapping cCMP signaling networks at a systems level are still limited and represent a significant future direction. Such approaches would aim to integrate diverse datasets to understand the complex interplay of cCMP with its generators, effectors, and phosphodiesterases within a cellular context, providing a holistic view of its regulatory roles.
Translation of cCMP Research Findings to Experimental Disease Models (mechanistic insights, not clinical applications)
Translating fundamental cCMP research findings into experimental disease models is crucial for understanding its mechanistic involvement in pathological processes. While clinical applications are outside the scope, mechanistic insights derived from disease models are a key focus.
cCMP is implicated in regulating various physiological processes, making cCMP and its metabolic regulatory pathways potential targets for understanding disease mechanisms meiyapharm.net. In neuroscience research, cCMP plays a role in neuronal excitability, synaptic transmission, and neuronal development, suggesting its involvement in the pathogenesis of neurological disorders meiyapharm.net.
Studies have shown that cCMP can induce apoptosis in certain cell lines, such as S49 mouse lymphoma cells and human HEL cells, via intrinsic and ER-stress pathways, providing mechanistic insights into its role in cell death researchgate.net. However, it had no effect on multidrug-resistant human K-562 cells researchgate.net.
In cardiovascular research, the role of cCMP via cGKI in vascular relaxation has been elucidated using cGKI-knockout mice, indicating its mechanistic involvement in relaxation processes plos.orgnih.gov. Furthermore, the cCMP/cGKII pathway may be involved in intestinal secretion or lung alveolar fluid clearance plos.orgnih.gov.
The most well-defined mechanistic role in disease models to date is cCMP's function in bacterial immunity against phages biolog.denih.govnih.govresearchgate.net. This demonstrates cCMP's direct involvement in an antiviral defense mechanism in prokaryotic systems.
Q & A
Q. How to integrate multi-disciplinary approaches in studying this compound's properties?
- Methodological Answer :
- Formulate hybrid hypotheses (e.g., chemical biology + materials science) using the PECO model (Population: this compound; Exposure: environmental stimuli; Comparison: analogs; Outcome: functional performance) .
- Collaborate across fields to design cross-validation experiments (e.g., synchrotron imaging for nanoscale interactions) .
- Publish in open-access repositories to facilitate data reuse and interdisciplinary dialogue .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
